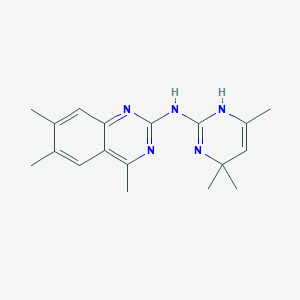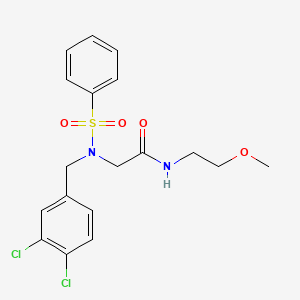
2-(azepan-1-yl)-N-benzyl-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with an azepane ring, a benzyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and the benzyl group through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-(AZEPAN-1-YL)-2-PHENYLETHYLAMINE: Similar structure with an azepane ring and phenyl group.
5-(AZEPAN-1-YL)PENTAN-1-AMINE: Contains an azepane ring and a pentyl chain.
6-AZEPAN-1-YLPYRIDIN-3-AMINE: Features an azepane ring and a pyridine ring.
Uniqueness
2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a pyrimidine core with an azepane ring, benzyl group, and nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C17H22N6O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-(azepan-1-yl)-4-N-benzyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O2/c18-15-14(23(24)25)16(19-12-13-8-4-3-5-9-13)21-17(20-15)22-10-6-1-2-7-11-22/h3-5,8-9H,1-2,6-7,10-12H2,(H3,18,19,20,21) |
InChIキー |
SNIWPQGXICOOQS-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromo-6-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12494596.png)
![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12494602.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12494607.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B12494634.png)
![Ethyl 2-({2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12494647.png)

![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12494668.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)
